REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:11])[CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH2:5]1.[CH3:12][Mg]I>CCOCC>[CH3:12][C:6]1([OH:10])[CH2:7][CH2:8][CH2:9][CH:4]([CH2:3][CH:2]([CH3:11])[CH3:1])[CH2:5]1
|
Name
|
|
Quantity
|
62.7 g
|
Type
|
reactant
|
Smiles
|
CC(CC1CC(CCC1)=O)C
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintain a steady reflux
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
was complete heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Thereafter the reaction mixture was quenched with 1.01 of water
|
Type
|
DISSOLUTION
|
Details
|
the resulting precipitate in the aqueous phase dissolved by the addition of saturated aqueous ammonium chloride (1.01)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The crude consisted of a mixture of trans and cis 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol in a ratio of 2:1
|
Type
|
DISTILLATION
|
Details
|
It could be purified by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
ADDITION
|
Details
|
a mixture of about the same isomer distribution
|
Type
|
CUSTOM
|
Details
|
Alternatively it could be separated into the cis and trans isomers by column chromatography over silica (200 g for 4 g of crude)
|
Type
|
ADDITION
|
Details
|
a mixture of diethyl ether and pentane (1.5 v/v ratio) as the eluent
|
Type
|
CUSTOM
|
Details
|
It could also be separated into the isomers by fractional distillation under reduced pressure over a 1 m Sulzer column
|
Type
|
TEMPERATURE
|
Details
|
a reflux
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CCC1)CC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |